molecular formula C10H14Cl2N4O B2978443 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1435804-34-4

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No.: B2978443
CAS No.: 1435804-34-4
M. Wt: 277.15
InChI Key: FOUYFZCMTVQWFM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-3-yl group and at position 5 with a propan-1-amine chain. This structure combines the electron-deficient oxadiazole ring with the hydrogen-bonding capability of the pyridine and primary amine groups, making it a versatile scaffold for medicinal chemistry and materials science .

Properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-5-1-4-9-13-10(14-15-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKZZFHFOJKDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(pyridin-3-yl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the reduction of the oxadiazole derivative to obtain the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₁H₁₃N₄O
  • Molecular Weight : ~217.25 g/mol (estimated based on analogs) .
  • Solubility : Likely polar due to the amine and pyridine groups; hydrochloride salts (common in analogs) enhance aqueous solubility .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogs with variations in the aryl/heteroaryl group attached to the 1,2,4-oxadiazole core:

Compound Name Substituent (Position 3 of Oxadiazole) Molecular Weight (g/mol) Key Properties/Applications Reference ID
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine Pyridin-3-yl ~217.25 Potential CNS/anticancer applications (inferred from analogs)
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Pyridin-2-yl 204.23 Altered binding due to N-position; discontinued commercial availability
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Furan-2-yl 229.67 Increased polarity (oxygen atom); room-temperature stability
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Thiophen-2-yl 235.26 (HCl salt) Enhanced lipophilicity (sulfur atom); vendor-reported medicinal use
SLF108185117 4-Decylphenyl 167.15 (free base) High lipophilicity; studied as an S1P transport inhibitor
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Methylthio-propanamine chain 250.32 Improved membrane permeability; marketed for medicinal research

Pharmacological and Physicochemical Comparisons

A. Pyridine Positional Isomers

  • Pyridin-3-yl vs. Pyridin-2-yl : The position of the pyridine nitrogen significantly impacts electronic properties and target interactions. Pyridin-3-yl may favor hydrogen bonding with receptors in the CNS, while pyridin-2-yl analogs show reduced commercial viability .
  • Biological Activity : Pyridin-3-yl derivatives are frequently explored in anticancer and neuropharmacology studies, as seen in related oxadiazole-triazole hybrids .

B. Heterocyclic Substituents

  • Furan vs. Thiophene : Furan derivatives (e.g., CAS 1435804-19-5) exhibit higher polarity, favoring solubility, whereas thiophene analogs (e.g., CAS 1823566-35-3) are more lipophilic, enhancing blood-brain barrier penetration .

C. Alkyl Chain Modifications

  • Methylthio vs. Primary Amine: The methylthio substitution in increases molecular weight and lipophilicity (logP ~2.5 vs.

Biological Activity

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound featuring a pyridine ring and a 1,2,4-oxadiazole moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The following sections present an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Value
Chemical Formula C10H9N3O3
Molecular Weight 189.20 g/mol
IUPAC Name This compound
CAS Number 876716-11-9

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. A study indicated that compounds containing the oxadiazole ring demonstrated growth inhibition against various cancer cell lines. For instance, the compound was tested against the National Cancer Institute's 60 human cancer cell lines panel with notable results:

Cell Line GI50 (μM)
MDA-MB-231 (Breast)0.49
LNCaP (Prostate)11.0
HeLa (Cervical)2.58

These findings suggest that this compound may possess selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A review highlighted that oxadiazole derivatives exhibited activity against various bacterial strains and fungi. In vitro tests showed:

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results imply that the compound could be effective against common bacterial infections and fungal pathogens .

The biological activities of 1,2,4-oxadiazoles are often attributed to their ability to interact with specific biological targets. Studies have suggested that these compounds can inhibit various enzymes such as:

  • Histone Deacetylases (HDACs) : Involved in regulating gene expression.
  • Carbonic Anhydrases (CAs) : Enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons.

By inhibiting these enzymes, oxadiazoles can disrupt cellular processes leading to apoptosis in cancer cells or inhibit microbial growth .

Case Studies

A notable case study involved the synthesis of a series of oxadiazole derivatives where one derivative showed remarkable selectivity towards tumor cells over normal cells. This derivative had an IC50 value significantly lower than those observed for other compounds tested against the same panel of cancer cell lines.

Q & A

Q. Stepwise troubleshooting :

Repurification : Eliminate solvent or unreacted precursor residues via recrystallization or HPLC.

2D-NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons/carbons .

Isotopic labeling : Use deuterated analogs to confirm assignments for labile protons (e.g., NH2 groups).

X-ray crystallography : Resolve structural ambiguities by comparing experimental bond lengths/angles with crystallographic data (e.g., Acta Crystallographica reports for related oxadiazoles) .

(Advanced) How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Q. DoE workflow :

Factor selection : Temperature, solvent ratio, catalyst loading.

Response variables : Yield, purity, reaction time.

Central Composite Design : Test 3–5 levels per factor to model interactions.
For example, a 2^3 factorial design for S-alkylation reactions revealed methanol/water (4:1) as optimal for balancing solubility and reactivity . Statistical tools (e.g., ANOVA) validate significance.

(Basic) What safety protocols are critical for handling this compound?

Q. Hazard mitigation :

  • Respiratory protection : Use NIOSH-approved N95 masks for airborne particles; fume hoods for ventilation .
  • Dermal protection : Nitrile gloves and chemical-resistant lab coats prevent skin contact.
  • Emergency measures : Eyewash stations and safety showers must be accessible. In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

(Advanced) What analytical techniques detect degradation products during stability studies?

Q. Stability-indicating methods :

  • HPLC-PDA/MS : Monitor hydrolytic or oxidative degradation (e.g., oxadiazole ring cleavage under acidic conditions).
  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and varying pH.
  • Mass fragmentation patterns : Compare degradation peaks with known pathways (e.g., loss of pyridinyl groups at m/z ~79) .

(Basic) How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

Q. Solubility screening :

  • Phase solubility analysis : Test in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • DMSO stock solutions : Prepare 10 mM stocks for in vitro assays, diluted with PBS to ≤1% DMSO .
  • LogP determination : Estimated via reverse-phase HPLC (C18 column) to assess lipophilicity .

(Advanced) How do structural modifications (e.g., pyridinyl substitution) impact biological activity?

Q. Structure-Activity Relationship (SAR) strategies :

  • Electron-withdrawing groups : Enhance oxadiazole ring stability and antimicrobial potency.
  • Positional isomerism : 3-Pyridinyl substitution (vs. 4-pyridinyl) improves hydrogen bonding with target enzymes .
  • Alkyl chain length : Propylamine moieties balance hydrophobicity and cellular uptake. Validate via MIC assays against Gram-positive bacteria .

(Advanced) What regulatory guidelines govern preclinical toxicity studies for this compound?

Q. OECD/ICH compliance :

  • Acute toxicity : OECD 423 (oral) and 402 (dermal) protocols.
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).
  • Environmental safety : Assess biodegradability (OECD 301) and ecotoxicity (Daphnia magna OECD 202) .

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